![molecular formula C17H30N4O B2393854 N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide CAS No. 1436261-67-4](/img/structure/B2393854.png)
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide is a complex organic compound that features a cyano group, a cyclohexyl group, and a piperazine ring
Mechanism of Action
Target of action
Amides, such as “N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide”, can act as both an acid and a base . They are more strongly acidic than ammonia due to the electron withdrawing and resonance effects associated with the carbonyl group . This also reduces their basicity .
Mode of action
The interaction of amides with their targets often involves the formation or breaking of bonds with the nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and piperazine-containing molecules. Examples include:
- N-(Cyclohexylmethyl)-3-(4-methylpiperazin-1-yl)propanamide
- N-(Phenylmethyl)-3-(4-ethylpiperazin-1-yl)propanamide
Uniqueness
N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide is unique due to the combination of its cyano group, cyclohexyl group, and piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O/c1-2-20-10-12-21(13-11-20)9-8-17(22)19-16(14-18)15-6-4-3-5-7-15/h15-16H,2-13H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEDSRNDFVBQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC(C#N)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
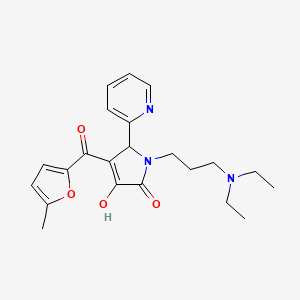
![N'-(1,3-Benzodioxol-5-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2393772.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2393773.png)
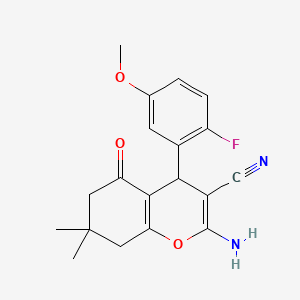
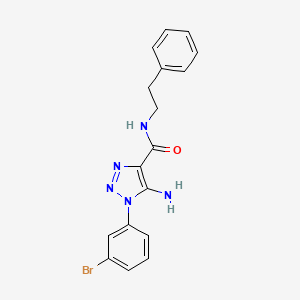
![methyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2393779.png)
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393782.png)
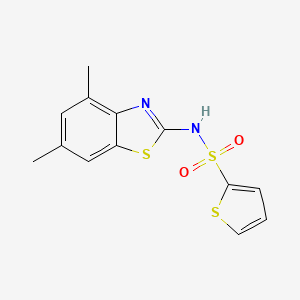
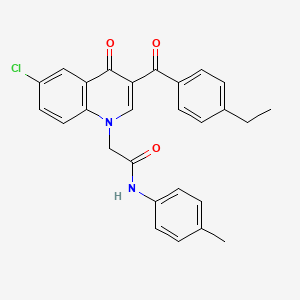

![tert-butyl 5-(prop-2-enoyl)-1H,2H,3H,4H,5H,6H-pyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2393790.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2393791.png)
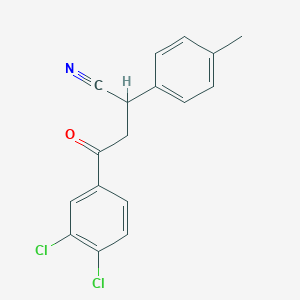
![N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2393793.png)
